4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,6,6a-Tetrahydro-3aH-cyclopenta[d][1,2]oxazole-3-carboxamide is a heterocyclic compound that features a unique structure combining a cyclopentane ring fused with an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-3-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclopentanone with hydroxylamine to form an oxime, followed by cyclization in the presence of an acid catalyst . The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4,5,6,6a-Tetrahydro-3aH-cyclopenta[d][1,2]oxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve specific solvents and temperature control.
Major Products
The major products formed from these reactions include various substituted oxazole derivatives, amines, and other functionalized heterocycles.
Scientific Research Applications
4,5,6,6a-Tetrahydro-3aH-cyclopenta[d][1,2]oxazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-3-carboxamide involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or binding to receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
4,5,6,6a-Tetrahydro-3aH-cyclopenta[d][1,2]oxazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.
(3aS,5R,6aR)-5-Amino-3-bromo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-5-carboxylic acid: Contains an amino and bromo substituent.
Uniqueness
4,5,6,6a-Tetrahydro-3aH-cyclopenta[d][1,2]oxazole-3-carboxamide is unique due to its specific combination of a cyclopentane ring fused with an oxazole ring and the presence of a carboxamide group. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C7H10N2O2 |
---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-3-carboxamide |
InChI |
InChI=1S/C7H10N2O2/c8-7(10)6-4-2-1-3-5(4)11-9-6/h4-5H,1-3H2,(H2,8,10) |
InChI Key |
VEARUFNUWRXCPD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C1)ON=C2C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.